[4-(1-Methylcyclopentyl)cyclohexyl]benzene
Description
Properties
CAS No. |
663619-88-3 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
[4-(1-methylcyclopentyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H26/c1-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3 |
InChI Key |
REOAZHLSYIIOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydroalkylation of Benzene for Cyclohexylbenzene Synthesis
The foundational step in synthesizing [4-(1-Methylcyclopentyl)cyclohexyl]benzene involves producing cyclohexylbenzene (CHB) via benzene hydroalkylation. This reaction integrates partial hydrogenation and alkylation, typically catalyzed by bifunctional catalysts such as MCM-22 family molecular sieves paired with hydrogenation metals (e.g., Pd, Ru, Ni).
Reaction Conditions and Catalytic Systems
- Catalyst Composition : MCM-22 zeolite with 0.3–1.0 wt% Pd or Ru.
- Temperature : 140–175°C.
- Pressure : 135–175 psig (931–1207 kPa).
- Hydrogen-to-Benzene Ratio : 0.30–0.65 mol/mol.
- Space Velocity : 0.26–1.05 hr⁻¹.
Under these conditions, benzene undergoes hydroalkylation to form CHB (Reaction 1):
$$ \text{C}6\text{H}6 + \text{H}2 \rightarrow \text{C}6\text{H}{11}\text{-C}6\text{H}_5 $$
Key byproducts include cyclohexane (CH), methylcyclopentane (MCP), and dicyclohexylbenzene (DCHB). Optimized processes achieve CHB selectivity >80% with CH and MCP yields <5 wt%.
Functionalization of Cyclohexylbenzene with 1-Methylcyclopentyl Groups
Introducing the 1-methylcyclopentyl substituent to cyclohexylbenzene requires alkylation or coupling reactions. Two primary strategies are employed:
Friedel-Crafts Alkylation Using 1-Methylcyclopentene
1-Methylcyclopentene serves as an alkylating agent in the presence of acid catalysts. For example:
- Catalyst : Zeolite Beta or AlCl₃.
- Conditions : 80–120°C, benzene solvent.
- Reaction :
$$ \text{C}6\text{H}{11}\text{-C}6\text{H}5 + \text{C}6\text{H}{10} \rightarrow [4\text{-(1-Methylcyclopentyl)cyclohexyl}]\text{benzene} $$
This method achieves ~70% yield but requires careful control to minimize polyalkylation.
Cross-Coupling with Prefunctionalized Intermediates
Patent CN103221391A describes a multi-step synthesis involving:
- Bromination : 1-Cyclopentyl-2-(trifluoromethyl)benzene is brominated at the 4-position.
- Suzuki-Miyaura Coupling : The brominated intermediate reacts with cyclohexylboronic acid using Pd catalysts.
- Hydrogenation : The trifluoromethyl group is reduced to methyl under H₂ with Rh/C.
This route offers precise regioselectivity but involves costly catalysts and intermediates.
Integrated Process Design for Industrial-Scale Production
Large-scale synthesis combines hydroalkylation and alkylation steps with advanced separation techniques:
Data Tables: Comparative Analysis of Methods
Table 1. Performance of Hydroalkylation Catalysts
| Catalyst | Temp (°C) | CHB Selectivity (%) | CH + MCP Yield (%) | Reference |
|---|---|---|---|---|
| MCM-22/Pd | 150 | 85 | 4.2 | |
| Zeolite Y/Ru | 170 | 78 | 6.8 | |
| Beta Zeolite/Ni | 160 | 82 | 5.1 |
Challenges and Mitigation Strategies
- Impurity Control : Methylcyclopentane derivatives (e.g., methylcyclopentylbenzene) co-elute with CHB during distillation. Catalytic treatment with faujasite zeolites at 130–250°C isomerizes these impurities for easier removal.
- Catalyst Deactivation : Coke formation from polycyclic byproducts is addressed via periodic oxidative regeneration at 500°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(1-Methylcyclopentyl)cyclohexyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the compound.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Pharmaceutical Applications
The potential pharmacological properties of [4-(1-Methylcyclopentyl)cyclohexyl]benzene are noteworthy. Although research is limited, compounds with similar structural features have exhibited various biological activities:
- Binding Affinity Studies : Initial studies suggest that this compound may interact with biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration. Understanding these interactions is crucial for assessing its therapeutic potential.
- Synthesis of Derivatives : The compound can be modified to enhance biological activity or to create derivatives with specific therapeutic properties. This flexibility in synthesis allows researchers to tailor the compound for particular applications in drug development.
Material Science
The unique structure of this compound also lends itself to applications in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers, where its aliphatic-aromatic structure may contribute to improved thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and composites.
- Organic Electronics : Due to its electronic properties, there is potential for this compound to be used in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of similar compounds suggests that this compound could exhibit favorable characteristics for these applications.
Case Studies and Research Findings
While specific case studies on this compound are sparse, insights can be drawn from research on related compounds:
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values against various bacterial strains, suggesting potential therapeutic uses in treating infections .
- Antifungal Properties : Similar compounds have been evaluated for antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger, indicating that this compound may also possess antifungal potential .
Mechanism of Action
The mechanism of action of [4-(1-Methylcyclopentyl)cyclohexyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and the biological context.
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- The target compound’s branched alicyclic substituent (1-methylcyclopentyl) contrasts with the halogenated aromatic group (4-chlorophenyl) in and the unsaturated cyclohexene core in .
- Higher molecular weight compared to cyclopentanone derivatives but lower than cyclohexene-based CBD analogs .
Physicochemical Properties
Solubility and Stability
- This compound : Predicted low water solubility due to bulky alicyclic substituents. Stability likely enhanced by steric shielding of the benzene ring.
- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: Moderate solubility in organic solvents (e.g., ethyl acetate) due to polar ketone group; stability influenced by electron-withdrawing chloro substituent .
- 4-Methyl-1-cyclohexene derivatives : Reduced stability compared to saturated analogs (e.g., cyclohexane) due to ring strain in cyclohexene .
Functional and Environmental Considerations
Environmental Impact
- Halogenated Compounds (): Chlorinated or brominated analogs (e.g., 2-chlorocyclohexanol) exhibit persistence in ecosystems. In contrast, the non-halogenated target compound may degrade more readily, reducing bioaccumulation risks .
- Cyclohexene Derivatives : Unsaturated structures (e.g., 4-methyl-1-cyclohexene) may oxidize to form reactive epoxides, whereas the saturated cyclohexyl group in the target compound offers greater inertness .
Biological Activity
Chemical Structure and Properties
[4-(1-Methylcyclopentyl)cyclohexyl]benzene is an organic compound characterized by a benzene ring substituted with both cyclohexyl and 1-methylcyclopentyl groups. Its molecular formula is , with a molecular weight of approximately 242.406 g/mol. The compound's unique structure, combining aliphatic and aromatic components, suggests potential biological activity and applications in pharmaceuticals and materials science.
Biological Activity
Research into the biological activity of this compound is still in its early stages, but preliminary findings indicate several potential pharmacological properties. Compounds with similar structures often exhibit various biological activities, including:
- Enzyme Inhibition : Initial studies suggest that this compound may interact with specific enzymes or receptors, impacting biochemical pathways relevant to disease states.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation .
Interaction Studies
Interaction studies typically focus on the compound's binding affinity with biological targets. These studies are essential for understanding the mechanism of action and therapeutic potential of the compound. For instance, compounds structurally related to this compound have demonstrated varying degrees of inhibition against CDK proteins, which are vital in cancer biology .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Cyclohexyl-4-methylbenzene | Lacks cyclopentane moiety; simpler structure. | |
| 4-Methylcyclohexylbenzene | Does not contain methyl substitution on cyclopentane; more saturated. | |
| 1-Methyl-4-(4-methylcyclohexyl)benzene | Similar substitution pattern but different arrangement; may exhibit different reactivity. |
The structural uniqueness of this compound, particularly its combination of cyclopentane and cyclohexane moieties, may influence its physical properties and biological activities compared to these similar compounds.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of related compounds demonstrated that certain derivatives effectively inhibited CDK4/6 activity in various cancer cell lines. For instance, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 0.01 μM to 0.591 μM against different cancer cell lines, indicating significant antiproliferative effects .
Case Study 2: Enzyme Interaction
Another investigation into enzyme interactions revealed that compounds with similar structural motifs could inhibit HIV reverse transcriptase effectively. This suggests that this compound may also possess antiviral properties worth exploring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
